Selenoaspirine
Description
Properties
CAS No. |
66472-85-3 |
|---|---|
Molecular Formula |
C9H8O3Se |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
2-acetylselanylbenzoic acid |
InChI |
InChI=1S/C9H8O3Se/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
DPMXBHNNOATSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[Se]C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preclinical Elucidation of Selenoaspirine S Molecular and Cellular Mechanisms of Action
Interactions with Enzyme Systems: Cyclooxygenases and Carbonic Anhydrases
Selenoaspirin, a chalcogen bioisostere of aspirin (B1665792), demonstrates a distinct pharmacological profile in its interactions with key enzyme systems, notably cyclooxygenases (COX) and carbonic anhydrases (CAs). While aspirin's primary anti-inflammatory and analgesic effects stem from the inhibition of COX isoforms, which blocks prostaglandin (B15479496) biosynthesis, selenoaspirin exhibits a more complex and potent interaction with carbonic anhydrases. unifi.it
Recent studies have shown that selenoaspirin displays markedly superior inhibitory potency across several human (h) carbonic anhydrase isoforms (hCA I, II, IV, VII, IX, and XII) compared to both thioaspirin and aspirin. unifi.itiasp-pain.orgnih.gov It shows strong selectivity against the tumor-associated isoform CA IX. unifi.itiasp-pain.orgnih.gov X-ray crystallography has confirmed that selenoaspirin binds effectively within the active site of hCA II, showcasing unique structural features compared to aspirin. unifi.itiasp-pain.orgnih.gov The inhibition of these CAs is a potential mechanism for its therapeutic effects, as CA inhibitors are being explored for pain treatment. unifi.itiasp-pain.orgnih.gov
In contrast to its potent CA inhibition, information regarding selenoaspirin's direct comparative inhibitory activity on COX-1 and COX-2 is less detailed in the provided results. Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin function by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain. unifi.itasbmb.org While the therapeutic effects of NSAIDs are linked to COX inhibition, the specific interactions of selenoaspirin with COX-1 and COX-2 in preclinical models require further elucidation to fully understand its anti-inflammatory properties relative to aspirin. unifi.itnih.gov
| Compound | hCA I (K_I μM) | hCA II (K_I μM) | hCA IV (K_I μM) | hCA VII (K_I μM) | hCA IX (K_I μM) | hCA XII (K_I μM) |
|---|---|---|---|---|---|---|
| Selenoaspirin | 5.2 | 32.0 | 48.0 | Data not available | Potent Inhibition | Data not available |
| Aspirin | Weak to no significant activity |
Modulation of Cellular Signaling Pathways: Apoptosis, Proliferation, and Inflammation in Preclinical Models
In preclinical studies, selenoaspirin has demonstrated significant effects on fundamental cellular signaling pathways, including apoptosis, cell proliferation, and inflammation.
Apoptosis and Proliferation: A novel selenium-aspirin compound, AS-10, has shown potent cancer cell-killing activity, orders of magnitude greater than aspirin in pancreatic cancer cell lines. researchgate.net In human prostate cancer cells (LNCaP), AS-10 was found to induce caspase-mediated apoptosis without causing necrosis. researchgate.net This process was preceded by a G1 cell cycle arrest. researchgate.net Mechanistically, AS-10 rapidly promotes histone acetylation, which occurs hours before the suppression of the androgen receptor (AR) and prostate-specific antigen (PSA) at the mRNA level. researchgate.net The apoptotic response to AS-10 in LNCaP cells was partially mitigated by the antioxidant N-acetylcysteine, suggesting an oxidative stress component. researchgate.net The evasion of apoptosis is a hallmark of cancer, and compounds that can selectively induce it in cancer cells are of significant therapeutic interest. nih.gov
Inflammation: The anti-inflammatory properties of selenoaspirin are being actively investigated. unifi.itiasp-pain.orgnih.gov While traditional NSAIDs exert their anti-inflammatory effects primarily through COX inhibition, selenoaspirin's potent inhibition of carbonic anhydrase isoforms suggests an additional or alternative mechanism. unifi.it In a preclinical model of inflammatory pain, selenoaspirin exhibited a longer-lasting antihyperalgesic effect than aspirin, although with lower potency. iasp-pain.org The modulation of inflammatory responses is a complex process involving numerous mediators and signaling pathways. mdpi.comfrontiersin.org Preclinical models are crucial for dissecting these mechanisms and evaluating the therapeutic potential of novel anti-inflammatory agents. nih.gov
| Cellular Process | Effect of AS-10 | Associated Molecular Events |
|---|---|---|
| Proliferation | Inhibition (G1 Arrest) | Suppression of AR and KLK3 (PSA) mRNA |
| Apoptosis | Induction | Caspase-mediated |
| Histone Modification | Increased Acetylation | Rapid onset, precedes AR suppression |
Role of Selenium Metabolism in Selenoaspirin Bioactivity
The bioactivity of selenoaspirin is intrinsically linked to the metabolism of selenium within the body. Selenium is an essential trace element that exerts its biological functions primarily through its incorporation into selenoproteins, which play critical roles in antioxidant defense, redox regulation, and thyroid hormone metabolism. nih.govmdpi.commdpi.com
Organoselenium compounds, like selenoaspirin, are often considered isosteres of sulfur- or oxygen-containing drugs. The presence of the selenium atom can confer unique properties, including antioxidant effects and increased lipophilicity, which may enhance cell membrane permeation and oral bioavailability. researchgate.net The metabolism of selenium compounds can lead to the formation of various bioactive metabolites. For instance, some organoselenium compounds are metabolized to methylselenol, which has been shown to induce caspase-mediated apoptosis. researchgate.net
Redox Modulation and Antioxidant/Pro-oxidant Effects in Preclinical Models
Selenoaspirin exhibits a dual role in modulating cellular redox status, acting as both an antioxidant and a pro-oxidant depending on the cellular context, a characteristic often observed with selenium compounds. researchgate.netresearchgate.net This dual activity is central to its therapeutic potential, particularly in cancer.
Antioxidant Effects: Selenium is a well-known antioxidant, primarily through its incorporation into selenoproteins like glutathione (B108866) peroxidases, which are crucial for detoxifying reactive oxygen species (ROS). researchgate.netmdpi.com The selenium atom in organoselenium compounds can confer antioxidant properties. researchgate.netresearchgate.net In preclinical models, antioxidants have shown neuroprotective effects and the ability to mitigate cellular damage caused by oxidative stress. mdpi.comnih.gov The antioxidant properties of selenoaspirin may contribute to its protective effects in certain physiological and pathological conditions.
Pro-oxidant Effects: Paradoxically, under certain conditions, such as in the microenvironment of cancer cells, selenium compounds can act as pro-oxidants, generating ROS and inducing oxidative stress. researchgate.net This pro-oxidant activity can be a key mechanism for their anticancer effects. The induction of apoptosis in prostate cancer cells by the selenoaspirin compound AS-10 was modestly mitigated by the antioxidant N-acetylcysteine, suggesting that the cell-killing effect is at least partially dependent on the generation of oxidative stress. researchgate.net Excessive ROS can lead to damage of cellular components and trigger apoptosis, a desirable outcome in cancer therapy. nih.gov This ability to selectively induce oxidative stress in malignant cells while potentially offering antioxidant protection to normal cells is a significant area of investigation for selenoaspirin.
Preclinical Pharmacological Investigations of Selenoaspirine in in Vitro and Animal Models
Anti-inflammatory Efficacy in Preclinical Disease Models
Selenoaspirin has been investigated for its anti-inflammatory properties in various preclinical models. In a murine model of inflammatory pain induced by complete Freund's adjuvant (CFA), selenoaspirin was evaluated for its analgesic effects. unifi.it The study utilized tests such as the Hot Plate test, Paw Pressure test, and Von Frey test to assess pain relief. unifi.it Compared to aspirin (B1665792), selenoaspirin exhibited lower potency and efficacy in reducing inflammatory pain in this model. unifi.it
Another common model for assessing anti-inflammatory activity is the carrageenan-induced hindpaw edema model in rats, which mimics the exudative phase of acute inflammation. nih.govnih.govmdpi.com While specific data on selenoaspirin in this model is not detailed in the provided results, this model is frequently used to evaluate non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. nih.govnih.gov The model allows for the measurement of edema formation and the infiltration of inflammatory cells. mdpi.com Similarly, arachidonic acid-induced ear edema in mice is another standard model for cutaneous inflammation, driven by metabolites like prostaglandin (B15479496) E2 and leukotriene C4. mdpi.com
Further models used to study inflammation include the cotton pellet-induced granuloma model in rats for chronic inflammation and the carrageenan-induced pleurisy model, which allows for the analysis of inflammatory exudate and leukocyte migration. nih.govmdpi.com The anti-inflammatory effects of compounds are often compared to standard drugs like indomethacin (B1671933) or diclofenac. nih.govmdpi.com In vitro assays, such as the inhibition of protein denaturation and red blood cell membrane stabilization, also serve as preliminary screening methods for anti-inflammatory potential. mdpi.com
Neuroprotective Potential in In Vitro and In Vivo Preclinical Studies
The neuroprotective effects of various compounds are often evaluated in preclinical models that mimic neurodegenerative diseases. nih.govnih.gov In vitro models frequently utilize neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, to study the effects of compounds on neurotoxicity, neurodegeneration, and neuroinflammation. innoserlaboratories.com These cells can be challenged with disease-associated proteins like amyloid-beta (Aβ) or toxins to induce a disease phenotype, after which the efficacy of investigational compounds in rescuing cell viability or reducing reactive oxygen species (ROS) production is assessed. innoserlaboratories.com
Preclinical in vivo studies in animal models are crucial for evaluating the potential of neuroprotective agents. nih.gov For instance, rodent models of Parkinson's disease are used to assess whether treatments can mitigate the loss of dopaminergic neurons and improve motor function. nih.gov Similarly, models for Alzheimer's disease investigate the effects of compounds on cognitive function, brain structure, and the deposition of Aβ plaques. mdpi.com
While direct studies on the neuroprotective potential of selenoaspirin are not detailed in the provided search results, the methodologies for assessing such effects are well-established. These studies often focus on mechanisms such as anti-oxidative, anti-inflammatory, and anti-apoptotic pathways to mediate neuroprotection. nih.govnih.gov The evaluation of neuroprotective efficacy often involves behavioral tests, histological analysis of brain tissue, and measurement of biomarkers like neurofilament light (NfL), a protein released into the blood after neuronal damage. nyrada.com
Cardioprotective Activities in Experimental Models
The cardioprotective effects of novel therapeutic agents are frequently investigated in experimental models of cardiovascular disease. nih.gov Animal models, particularly in rodents, are widely used to study conditions like myocardial infarction and diabetic cardiomyopathy. mdpi.comnih.govmdpi.com
One common model involves inducing myocardial infarction in rats, often using agents like isoproterenol, to study the effects of potential cardioprotective compounds. mdpi.com In such models, researchers assess a range of parameters including electrocardiogram (ECG) patterns, serum levels of cardiac enzymes (e.g., CPK-MB), and histopathological changes in the heart tissue. nih.govmdpi.com These models are also used to investigate the compound's impact on underlying pathological processes such as oxidative stress, inflammation, and fibrosis. mdpi.commdpi.com
For instance, studies on other compounds have shown that they can ameliorate myocardial fibrosis by inhibiting signaling pathways like the TGF-β/Smad pathway. mdpi.com The efficacy of a compound can be further explored in the context of co-existing conditions, such as diabetes, to demonstrate therapeutic benefits in more clinically relevant settings. nih.gov While specific studies on selenoaspirin's cardioprotective activities were not found, these experimental models provide the framework for such investigations.
Immunomodulatory Effects in Preclinical Systems
The immunomodulatory properties of compounds are assessed in preclinical models that evaluate their impact on the immune system. aspecthuntley.com.au A common in vivo model involves inducing immunosuppression in mice using chemotherapeutic agents like cyclophosphamide. nih.govresearchgate.net This model allows researchers to determine if a test compound can restore or enhance immune function. nih.gov
Key indicators of immunomodulation in these models include changes in the weight of immune organs such as the spleen and thymus, which can atrophy in response to immunosuppressive agents. nih.gov Blood parameters are also closely monitored, including levels of white blood cells, total protein, albumin, and immunoglobulins (IgM, IgG, IgA). researchgate.net
Furthermore, the production of key cytokines and immune factors, such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), is measured in spleen tissue to gauge the cellular immune response. researchgate.net The ability of a compound to stimulate the production of these factors indicates a positive immunomodulatory effect. researchgate.net For example, studies on selenium-enriched peptides have shown they can alleviate immune organ atrophy and improve immunoglobulin levels in cyclophosphamide-treated mice. nih.govresearchgate.net Although direct evidence for selenoaspirin is not available in the provided results, these preclinical systems are the standard for investigating such immunomodulatory effects.
Investigations into Anti-biofilm and Antibacterial Activities in Preclinical Settings
The rise of antibiotic resistance has spurred research into new antibacterial and anti-biofilm agents. nih.govfrontiersin.org Preclinical investigations in this area often begin with in vitro analyses to determine a compound's efficacy against specific pathogens, such as Pseudomonas aeruginosa, a bacterium known for its resistance and biofilm formation. nih.gov
Standard in vitro methods include quantifying biofilm formation using techniques like the modified microtiter plate method. nih.gov The anti-biofilm efficacy can be further visualized and assessed through confocal microscopy and scanning electron microscopy (SEM), which can show reductions in biofilm thickness and bacterial adherence. nih.gov The antibacterial activity is often determined by measuring the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. nih.gov
Research into anti-biofilm agents also targets the mechanisms bacteria use to form biofilms, such as quorum sensing (QS), a cell-to-cell communication system. mdpi.com Compounds are screened for their ability to inhibit key regulators in QS pathways, which in turn can reduce the production of virulence factors and prevent biofilm formation. mdpi.com While specific studies on selenoaspirin's anti-biofilm and antibacterial activities were not found, these preclinical methodologies are the established approach for evaluating such properties in novel compounds. nih.govmdpi.com
Structure Activity Relationship Sar Studies and Rational Drug Design for Selenoaspirine Analogues
Influence of Seleno-Substitution Position on Biological Activity
The precise placement of substituents on an aromatic ring can dramatically alter a molecule's pharmacological profile. In the context of aspirin (B1665792) analogues, positional isomerism is a critical determinant of biological activity. nih.govnih.gov Studies on a series of aspirin-based benzyl esters (ABEs), for instance, have shown that the location of the acyloxy group (at the meta or para position) significantly influences their inhibitory effects on cancer cell growth. nih.govnih.gov This is because the position affects the electronic properties of the benzyl ring and the molecule's ability to generate reactive intermediates like quinone methides, which are thought to mediate the biological effect. nih.gov
Impact of Side Chain Modifications on Selenoaspirine Bioactivity
Modifying the side chains of a lead compound is a common strategy to optimize its biological activity. For NSAID-based scaffolds, the introduction of various selenium-containing moieties has been explored to create novel hybrid molecules with enhanced properties, particularly anticancer activity. mdpi.comresearchgate.net This approach combines the known activity of NSAIDs with the chemopreventive and therapeutic effects of organoselenium compounds. mdpi.comnih.gov
Researchers have synthesized and evaluated NSAID derivatives incorporating functionalities such as isoselenocyanates and selenoureas. A comparative analysis of these derivatives revealed that the nature of the selenium-containing side chain significantly impacts antiproliferative activity. For example, in a study comparing NSAIDs-isoselenocyanate derivatives with NSAIDs-selenourea derivatives, the selenourea compounds generally demonstrated greater potency against several cancer cell lines. mdpi.com
One of the most active compounds identified was a celecoxib-derived selenourea, which exhibited potent antiproliferative activity against HeLa and MCF-7 cancer cell lines with IC₅₀ values of 2.3 µM and 2.5 µM, respectively. mdpi.com This highlights the therapeutic potential of strategically modifying the side chain of an NSAID scaffold with specific selenium-containing groups.
Below is an interactive data table summarizing the antiproliferative activity (IC₅₀ values) of selected NSAID-selenourea derivatives against various human cancer cell lines.
| Compound ID | Parent NSAID | R Group (on Selenourea) | HeLa (µM) | MCF-7 (µM) | SW480 (µM) | A549 (µM) |
| 6a | Ibuprofen | Phenyl | 10.3 | 12.1 | 15.6 | 18.2 |
| 6b | Celecoxib | Phenyl | 2.3 | 2.5 | 4.1 | 3.7 |
| 6c | Flurbiprofen | Phenyl | 8.9 | 9.5 | 11.2 | 13.4 |
| 6d | Indomethacin (B1671933) | Phenyl | 14.2 | 16.8 | 19.3 | 21.5 |
| 6f | Celecoxib | 4-Chlorophenyl | 4.8 | 5.2 | 6.3 | 5.9 |
| 6h | Celecoxib | 4-Nitrophenyl | 7.1 | 7.9 | 8.4 | 9.0 |
Data sourced from a study on NSAIDs-based selenourea derivatives. mdpi.com The table demonstrates the superior potency of the celecoxib-based analogue (6b) compared to derivatives from other NSAIDs.
Computational Chemistry and Molecular Modeling in this compound Design
Computational chemistry and molecular modeling have become indispensable tools in rational drug design, enabling researchers to predict and analyze molecular properties and interactions before undertaking complex synthesis. ekb.eg These in silico methods are applied to design and optimize this compound analogues by providing insights into their structural conformations, electronic properties, and potential interactions with biological targets. nih.govresearchgate.net
The process often begins with the preparation of the 3D structures of the Seleno-NSAID derivatives. nih.gov Using molecular mechanics and force fields like AMBER, these structures are curated and their energy is minimized to find the most stable conformations. nih.govresearchgate.net This is crucial as the conformation of a molecule dictates how it fits into a target's binding site. For instance, modeling studies on diacyl diselenide derivatives of NSAIDs have shown a preference for a C-fold conformation where the side rings can stack, a feature potentially influencing their biological activity. nih.gov
Furthermore, computational tools are used to calculate key physicochemical descriptors such as logP (lipophilicity), molecular volume, and surface area. mdpi.com These descriptors are vital for predicting the drug-like properties of the designed analogues. Molecular modeling also plays a key role in studying how these molecules might be encapsulated for better delivery, for example, by modeling their inclusion complexes with carriers like cyclodextrins. nih.govresearchgate.net
Ligand-Target Interactions and Binding Affinity Analysis of this compound Derivatives
The therapeutic effect of this compound analogues, particularly their anti-inflammatory activity, is presumed to be mediated through the inhibition of cyclooxygenase (COX) enzymes. ekb.egmdpi.com Understanding the specific interactions between these selenium-containing ligands and the COX active site is crucial for designing more potent and selective inhibitors. Molecular docking is a primary computational technique used to predict the binding mode and affinity of a ligand to its protein target. ekb.egmdpi.com
Docking studies of NSAIDs and their derivatives into the crystal structures of COX-1 and COX-2 reveal key interactions that stabilize the ligand-protein complex. The COX active site is a long, hydrophobic channel. For aspirin and its analogues, a critical interaction involves the acetylation of a serine residue (Ser530), which covalently blocks the channel. For non-covalent inhibitors, binding is governed by a network of interactions, including:
Hydrogen bonds: Interactions with residues like Arginine (Arg120) and Tyrosine (Tyr355) at the entrance of the active site are crucial for anchoring the ligand. mdpi.com
Hydrophobic interactions: The hydrophobic nature of the channel favors ligands with lipophilic moieties.
Pi-Pi stacking or Pi-cation interactions: Aromatic rings in the ligand can form favorable interactions with aromatic residues in the active site. ekb.eg
The binding affinity, often expressed as a binding free energy (ΔG_bind) or an inhibitory constant (IC₅₀), quantifies the strength of the ligand-target interaction. mdpi.comnih.gov Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed after docking to calculate these binding energies, providing a more accurate estimation of binding affinity. mdpi.com By analyzing these interactions and affinities, medicinal chemists can rationally modify the structure of this compound to enhance its binding to the desired COX isoform, potentially leading to improved efficacy and reduced side effects.
Bioisosteric Replacement Strategies in this compound Development
Bioisosterism, the strategy of replacing an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, is a widely used approach in drug design to modulate the potency, selectivity, and pharmacokinetic profile of a compound. nih.gov The development of this compound and other Se-NSAIDs is a clear application of this principle, specifically through the bioisosteric replacement of an oxygen or sulfur atom with a selenium atom. nih.govresearchgate.net
The rationale for this strategy is to create hybrid molecules that retain the desired properties of the parent NSAID while incorporating the unique biological activities associated with organoselenium compounds, such as antioxidant and anticancer effects. nih.govnih.gov Selenium is a chalcogen, like oxygen and sulfur, and can thus replace these atoms in functional groups like esters or thiols to form selenoesters or selenols. Since selenium is larger and more polarizable than sulfur, this substitution can lead to subtle but significant changes in the molecule's conformation and electronic distribution. nih.gov
Studies comparing sulfur- and selenium-containing isosteres have shown that this replacement does not necessarily alter binding affinity for a given target. However, it can influence the molecule's conformational preferences, which in turn can affect its intrinsic efficacy (i.e., whether it acts as an agonist or antagonist). nih.gov The S/Se isosteric exchange is therefore a promising strategy for fine-tuning the pharmacological profile of aspirin analogues and developing novel therapeutic agents. researchgate.netnih.gov
Preclinical Bioavailability and Pharmacokinetic Evaluation of Selenoaspirine
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
No specific data on the ADME properties of Selenoaspirine in any animal models have been published in the accessible scientific literature. Information regarding its absorption rate and extent, distribution throughout the body, metabolic transformation, and routes of excretion is not available.
Tissue Distribution and Accumulation Patterns in Preclinical Species
There are no available studies detailing the tissue distribution and accumulation patterns of this compound in preclinical species. Data on which organs or tissues the compound preferentially accumulates in, and the concentrations achieved, have not been reported.
Metabolic Pathways and Metabolite Identification in Experimental Systems
While it is hypothesized that this compound (p-XS-Asp) is cleaved in vivo to release active metabolites, specific studies identifying the metabolic pathways involved and characterizing the resulting metabolites in experimental systems have not been published. researchgate.net The enzymes responsible for its metabolism and the full profile of its metabolites remain uncharacterized.
Oral Bioavailability and Systemic Exposure in Preclinical Formulations
Quantitative data on the oral bioavailability and systemic exposure of this compound in any preclinical formulation are not available. Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) following oral administration have not been documented in the scientific literature.
Emerging Research Avenues and Future Directions for Selenoaspirine Studies
Exploration of Novel Therapeutic Indications in Preclinical Contexts
Preclinical studies are beginning to uncover new potential uses for selenoaspirin beyond its initial scope. One area of interest is its application in prostate cancer, where selenium-containing compounds have been investigated for their anti-tumor effects. mdpi.comresearchgate.net A derivative, 1,4-phenylenebis(methylene)seleno-aspirin (p-XS-Asp), has shown selective chemopreventive efficacy in lung cancer models. researchgate.net This suggests that different forms of selenoaspirin may be effective against specific types of cancer.
Another novel indication is its potential role as a carbonic anhydrase (CA) inhibitor for treating inflammatory pain. patsnap.com Studies have shown that selenoaspirin is a potent inhibitor of several CA isoforms, with marked selectivity for CA IX. patsnap.com While one study in a preclinical model of inflammatory pain indicated lower potency and efficacy compared to aspirin (B1665792), the potential of chalcogen-based aspirin derivatives as CA inhibitors warrants further exploration. patsnap.com
The table below summarizes some of the novel therapeutic indications for selenoaspirin being explored in preclinical research.
| Therapeutic Indication | Selenoaspirin Derivative | Preclinical Model Finding |
| Lung Cancer Chemoprevention | 1,4-Phenylenebis(methylene)seleno-aspirin (p-XS-Asp) | Selectively prevented lung tumorigenesis in an animal model. researchgate.net |
| Inflammatory Pain | Selenoaspirin | Demonstrated potent inhibition of carbonic anhydrase isoforms, particularly CA IX. patsnap.com |
| Prostate Cancer | Seleno-aspirin derivative | Investigated for anti-tumor development and immune system-related effects. mdpi.comresearchgate.net |
Combination Therapies with Selenoaspirine in Experimental Models
The concept of combination therapy, where multiple therapeutic agents are used together, is a cornerstone of modern oncology. nih.gov This approach is being explored for selenoaspirin to enhance its therapeutic effects and overcome potential resistance. nih.gov The rationale behind this strategy is that combining drugs with different mechanisms of action can lead to a synergistic or additive effect, resulting in better outcomes than monotherapy. nih.govharvard.edu
In the context of cancer treatment, combining selenoaspirin with other anticancer drugs, such as chemotherapy, targeted molecular agents, or immunotherapy, is an active area of research. nih.gov Preclinical studies are crucial for determining the most effective combination regimens and the optimal sequencing of treatments. researchgate.netnih.gov For instance, understanding how selenoaspirin interacts with other drugs at a cellular level can inform the design of more effective treatment protocols. nih.gov
Investigating the synergistic effects of selenium-containing compounds like selenoaspirin with other bioactive compounds, such as vitamins and phytochemicals, may also reveal novel nutritional strategies for cancer prevention and treatment. researchgate.net
Nanotechnology and Targeted Delivery Approaches for this compound in Preclinical Models
Nanotechnology offers a promising approach to improve the delivery of therapeutic agents like selenoaspirin. mdpi.commdpi.com Nanoparticle-based drug delivery systems can enhance the bioavailability, biodistribution, and accumulation of drugs at the target site, thereby increasing therapeutic efficacy and reducing side effects. mdpi.commdpi.comnih.gov
For selenoaspirin, nanotechnology could be used to:
Improve solubility and stability: Water-insoluble drugs can be incorporated into nanoparticles to protect them from degradation and improve their bioavailability. nih.gov
Enable targeted delivery: Nanoparticles can be designed to target specific tissues or cells, such as tumor cells. mdpi.comnih.gov This can be achieved through passive targeting, which utilizes the unique characteristics of the tumor microenvironment, or active targeting, which involves attaching specific ligands to the nanoparticle surface. mdpi.com
Facilitate controlled release: Nanocarriers can be engineered to release the drug in a controlled manner at the target site, which can improve its therapeutic index. nih.goveuropa.eu
The development of nanodrugs that can cross biological barriers, such as the blood-brain barrier, is a major focus of preclinical research. cedars-sinai.edu This could be particularly relevant for treating brain tumors or other neurological conditions with selenoaspirin.
The table below outlines some of the nanotechnology-based delivery strategies being explored for therapeutic agents, which could be applied to selenoaspirin.
| Nanocarrier Type | Description | Potential Application for Selenoaspirin |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate drugs. | Enhance delivery and reduce systemic toxicity. mdpi.com |
| Polymeric Nanoparticles | Made from natural or synthetic polymers, can be formulated as nanospheres or nanocapsules. nih.gov | Allow for controlled release and surface modification for targeted delivery. nih.gov |
| Dendrimers | Highly branched, tree-like molecules with a well-defined structure. | Facilitate efficient transport of anti-cancer drugs. mdpi.com |
| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | Used to carry poorly water-soluble drugs. mdpi.com |
Development of Advanced Preclinical Models for Efficacy Assessment (e.g., 3D organoid models)
The development of more sophisticated preclinical models is crucial for accurately assessing the efficacy and toxicity of new drugs like selenoaspirin. Traditional 2D cell cultures and animal models have limitations in predicting human responses. mdpi.comhuborganoids.nl
Three-dimensional (3D) organoid models are emerging as powerful tools in preclinical research. frontiersin.orgmoleculardevices.com These microtissues are derived from stem cells or patient tissues and can replicate the complex structure and functionality of human organs. frontiersin.orgmoleculardevices.com Organoids offer several advantages for drug testing, including:
Greater physiological relevance: They more closely mimic the in vivo environment, including cell-cell interactions and the tumor microenvironment. mdpi.commoleculardevices.com
Improved prediction of drug response: Patient-derived organoids (PDOs) can be used to test the efficacy of different drugs on an individual's specific cancer, paving the way for personalized medicine. moleculardevices.comnih.gov
High-throughput screening: Organoid models are compatible with automated imaging and analysis, allowing for the rapid screening of large numbers of compounds. moleculardevices.com
Organoid-on-a-chip technology, which integrates organoids with microfluidic devices, further enhances the physiological relevance of these models by allowing for precise control of the microenvironment. frontiersin.orgnih.gov These advanced models can help to bridge the gap between preclinical studies and clinical trials, leading to more efficient and successful drug development. huborganoids.nlnih.gov
Unexplored Biological Targets and Mechanistic Hypotheses
While some mechanisms of action for selenoaspirin are being investigated, there are still many unexplored biological targets and mechanistic hypotheses. For example, the selective induction of cell death in tumor models by some selenium-containing compounds is not fully understood. researchgate.net
One area of investigation is the role of autophagy in the cellular response to selenoaspirin. Research has shown that autophagy can be involved in the degradation of certain proteins, and understanding its interaction with selenoaspirin could reveal new therapeutic targets. wpmucdn.com
Another hypothesis relates to the "Warburg effect," where most cancer cells exhibit a preference for glycolysis. researchgate.net Investigating how selenoaspirin affects cancer cell metabolism could provide new insights into its mechanism of action.
Furthermore, exploring the interaction of selenoaspirin with various cellular signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, could uncover novel therapeutic strategies. The study of how selenoaspirin and its metabolites interact with proteins and other cellular components will be crucial for elucidating its complete mechanism of action.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Selenoaspirine, and how can purity be validated?
- Methodology:
- Synthesis: Adapt aspirin synthesis principles (e.g., acetylation of salicylic acid) but substitute sulfur-containing reagents with selenium analogs (e.g., selenious acid). Monitor reaction conditions (temperature, pH) to optimize selenium incorporation .
- Purification: Use thin-layer chromatography (TLC) to track reaction progress and column chromatography for isolation. Compare Rf values against reference standards .
- Purity Validation: Employ melting point analysis, nuclear magnetic resonance (NMR) for structural confirmation, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify selenium content .
Q. How should researchers design in vitro assays to assess this compound’s anti-inflammatory activity?
- Methodology:
- Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure cytokine inhibition (e.g., IL-6, TNF-α) via ELISA. Compare dose-response curves with aspirin and selenium controls to isolate synergistic effects .
- Include negative controls (untreated cells) and positive controls (dexamethasone) to validate assay sensitivity. Replicate experiments ≥3 times to ensure statistical power (p < 0.05) .
Advanced Research Questions
Q. What mechanistic studies are critical to elucidate this compound’s dual COX-2 inhibition and selenium-dependent antioxidant effects?
- Methodology:
- COX-2 Inhibition: Perform enzyme kinetics assays (e.g., fluorescence polarization) to measure IC50 values. Use molecular docking simulations to compare this compound’s binding affinity with aspirin .
- Antioxidant Activity: Quantify reactive oxygen species (ROS) scavenging in cell-free systems (e.g., DPPH assay) and in vivo models (e.g., zebrafish embryos). Correlate results with selenium speciation data (e.g., XANES spectroscopy) .
Q. How can contradictory data on this compound’s bioavailability be resolved across preclinical studies?
- Methodology:
- Conduct a systematic review (PRISMA guidelines) to identify variability sources:
- Experimental Variables: Compare dosing regimens (oral vs. intravenous), animal models (e.g., Sprague-Dawley vs. Wistar rats), and analytical methods (HPLC vs. LC-MS) .
- Statistical Reconciliation: Apply meta-analysis to aggregate pharmacokinetic parameters (e.g., AUC, Cmax) and assess heterogeneity via I² statistics .
- Validate findings using a standardized protocol across multiple labs to minimize batch effects .
Q. What strategies optimize the stability of this compound in long-term pharmacokinetic studies?
- Methodology:
- Formulation: Encapsulate this compound in lipid nanoparticles or cyclodextrins to prevent hydrolysis. Monitor stability via accelerated aging tests (40°C/75% RH) and LC-MS degradation profiling .
- Storage: Use inert atmospheres (argon) and lyophilization for bulk samples. Validate storage conditions with periodic NMR stability checks .
Methodological Frameworks for Research Design
- Data Collection & Reproducibility: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplemental materials .
- Contradiction Analysis: Apply triangulation by cross-verifying results via orthogonal assays (e.g., in vitro + in vivo + computational models) .
- Ethical Reporting: Disclose conflicts of interest and raw data repositories (e.g., Zenodo) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
